molecular formula C13H22N2 B8603076 4-Dipropylaminomethyl-aniline

4-Dipropylaminomethyl-aniline

Cat. No.: B8603076
M. Wt: 206.33 g/mol
InChI Key: WITBGLGAUOJYMJ-UHFFFAOYSA-N
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Description

4-Dipropylaminomethyl-aniline is a useful research compound. Its molecular formula is C13H22N2 and its molecular weight is 206.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-[(dipropylamino)methyl]aniline

InChI

InChI=1S/C13H22N2/c1-3-9-15(10-4-2)11-12-5-7-13(14)8-6-12/h5-8H,3-4,9-11,14H2,1-2H3

InChI Key

WITBGLGAUOJYMJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound (492 mg) obtained in Example 19-1 was dissolved in methanol (5.0 ml) and THF (2.5 ml). Then, the solution was added with activated carbon (49.0 mg) and iron trichloride hexahydrate (manufactured by Kanto Kagaku) (4.90 mg), followed by refluxing under heating for 30 minutes. After the solution was cooled to room temperature, hydrazine monohydrate (0.35 ml) was added to the solution and then the whole was refluxed for 3 hours under heat. After completion of the reaction, the reaction product was filtrated through Celite and the solvent was then distilled off. After the addition of water, chloroform extraction was performed. The extract was dried with anhydrous magnesium sulfate. The solvent was distilled off, thereby obtaining the subject compound (437 mg) as a yellow oily substance.
Name
compound
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492 mg
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reactant
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step One
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0.35 mL
Type
reactant
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Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
4.9 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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CCCN(CCC)Cc1ccc([N+](=O)[O-])cc1
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Synthesis routes and methods III

Procedure details

The compound (2.61 g) obtained in Example 15-1 was dissolved in methanol (25 ml). The solution was added with THF (13 ml), activated carbon (261 mg), and iron trichloride hexahydrate (26.1 mg) and the whole was refluxed for 30 minutes. After having been cooled to room temperature, the solution was added with hydrazine monohydrate (1.88 ml) and then the whole was refluxed for 3 hours. After completion of the reaction, the resultant was subjected to filtration through Celite. The filtrate was subjected to extraction with chloroform and washed with distilled water and a saturated saline solution. The organic layer was dried with anhydrous sodium sulfate and the solvent was distilled off. The residue was purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (865 mg) as a yellow oily substance.
Name
compound
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
26.1 mg
Type
catalyst
Reaction Step Two
Quantity
1.88 mL
Type
reactant
Reaction Step Three

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